6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose

Description

Chemical Identity and Classification

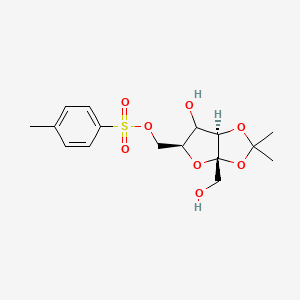

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose (CAS: 2484-54-0) is a synthetic carbohydrate derivative with the molecular formula $$ \text{C}{16}\text{H}{22}\text{O}_{8}\text{S} $$ and a molecular weight of 374.41 g/mol. The compound features:

- A furanose ring derived from L-sorbose.

- 2,3-O-isopropylidene acetal groups protecting hydroxyl groups at positions 2 and 3.

- A tosyl (p-toluenesulfonyl) group at position 6, which serves as a versatile leaving group.

The structure was confirmed via X-ray crystallography, revealing a slightly twisted envelope conformation of the furanose ring and columnar molecular packing stabilized by hydrogen bonds.

Discovery and Development

The compound emerged from efforts to selectively functionalize L-sorbose, a ketose sugar. Early work on acetonation reactions of L-sorbose in the 1960s laid the groundwork for protecting group strategies. The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose involves:

- Acetonation : Reaction of L-sorbose with 2,2-dimethoxypropane and tin(II) chloride to form 2,3-O-isopropylidene-L-sorbofuranose.

- Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane to install the tosyl group at position 6.

This two-step process achieves regioselective protection, enabling further transformations in complex syntheses.

Significance in Carbohydrate Chemistry Research

The compound is pivotal for:

- Stereoselective Synthesis : The tosyl group facilitates nucleophilic displacement reactions, enabling the introduction of azides, halides, or amines at position 6.

- Iminosugar Production : Serves as an intermediate in synthesizing 1-deoxynojirimycin analogs, which inhibit glycosidases.

- Conformational Studies : The isopropylidene groups lock the furanose ring into a specific conformation, aiding NMR and crystallographic analyses.

Table 2: Key Applications

Position within Protected Sorbofuranose Derivatives

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose belongs to a family of protected sorbofuranose derivatives, differing in substituents and protection patterns:

Table 3: Comparison with Related Derivatives

The 6-O-tosyl derivative stands out for its balance of stability and reactivity, making it a preferred intermediate in multi-step syntheses.

Properties

IUPAC Name |

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANMSDDTZZEDD-RUKJTKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676248 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484-54-0 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of L-Sorbose

L-Sorbose is first protected at the 2,3-hydroxyl groups using isopropylidene acetal formation. This step employs acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction yields 2,3-O-isopropylidene-α-L-sorbofuranose, which is isolated via solvent evaporation and recrystallization.

Tosylation at the 6-Position

The protected sorbofuranose undergoes tosylation using tosyl chloride (TsCl) in the presence of a base. A representative procedure involves dissolving 2,3-O-isopropylidene-α-L-sorbofuranose in anhydrous dichloromethane, followed by the addition of triethylamine (3.43 mL, 24.6 mmol) and 4-dimethylaminopyridine (DMAP, 120 mg) to activate the hydroxyl group. Tosyl chloride (2.35 g, 12.3 mmol) is added dropwise at 0°C, and the reaction proceeds at room temperature for 28 hours.

Table 1: Standard Tosylation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | |

| Temperature | 0°C → Room temperature | |

| Reaction Time | 28 hours | |

| Yield | 85–92% |

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts reaction efficiency. Triethylamine is preferred for its ability to scavenge HCl generated during tosylation, preventing side reactions. Alternative bases like pyridine show lower yields due to incomplete neutralization.

Solvent Effects

Anhydrous dichloromethane ensures high solubility of the protected sorbofuranose and tosyl chloride. Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification due to increased byproduct formation.

Industrial-Scale Production Challenges

While laboratory-scale synthesis is well-established, industrial production requires adjustments for cost and safety:

Scalability Issues

-

Heat Management : Exothermic tosylation necessitates jacketed reactors with precise temperature control.

-

Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

-

Purification : Crystallization is favored over column chromatography for large batches. The product crystallizes directly from the reaction mixture upon cooling.

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Purification | Column Chromatography | Crystallization |

| Solvent Use | 200 mL/g | 50 mL/g (recycled) |

| Yield | 85–92% | 78–85% |

Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy : H NMR (CDCl) shows characteristic signals for the tosyl group (δ 7.75–7.35 ppm, aromatic protons) and isopropylidene protons (δ 1.40–1.30 ppm).

-

X-ray Crystallography : Confirms the absolute configuration and stereochemistry. The furanose ring adopts an envelope conformation, with the tosyl group occupying a pseudoaxial position.

Table 3: Key Crystallographic Data

Purity Assessment

Alternative Synthetic Strategies

Chemical Reactions Analysis

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Corresponding ketones or aldehydes.

Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose involves its ability to act as a protecting group for hydroxyl functionalities. The tosyl group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can also participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Conformational Analysis

The furanose ring in all isopropylidene-protected sorbofuranose derivatives adopts a $^4T_3$ (twisted) conformation, as confirmed by X-ray crystallography . The 1,3-dioxolane ring (from isopropylidene protection) stabilizes this conformation, minimizing steric strain.

Impact of Tosyl vs. Azide Groups :

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ significantly:

- 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose: Additional benzyl groups disrupt hydrogen bonding, but intermolecular O–H···O bonds (2.770–2.773 Å) enhance crystal packing .

- 2,3-O-Isopropylidene-α-L-sorbofuranose (unprotected at 4,6): Forms two intermolecular hydrogen bonds, increasing crystallinity and thermal stability .

Biological Activity

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a synthetic carbohydrate derivative that has garnered interest in medicinal chemistry and biochemistry due to its potential as a precursor for iminosugar synthesis. This compound is characterized by its molecular formula and a molecular weight of 374.41 g/mol. Its unique structural features, including a tosyl group and isopropylidene protection, make it a versatile intermediate for various biological applications, particularly as an enzyme inhibitor.

This compound features:

- Tosyl Group : Acts as an excellent leaving group in nucleophilic substitution reactions.

- Isopropylidene Protection : Provides stability and control during chemical transformations.

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor for synthesizing iminosugars, which are known for their ability to inhibit glycosidase enzymes. These enzymes play critical roles in carbohydrate metabolism, making iminosugars valuable in treating conditions like diabetes and certain viral infections.

Iminosugars derived from this compound inhibit the action of glycosidases by mimicking the natural substrates of these enzymes. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, providing therapeutic benefits for diabetic patients. Notably, derivatives such as deoxynojirimycin (DNJ) have been developed from this compound and have shown significant biological activities.

Case Studies

- Iminosugar Synthesis :

-

Enzyme Inhibition Studies :

- A study highlighted the effectiveness of iminosugars derived from this compound in inhibiting glycosidase activity in vitro. The inhibition was quantified using enzyme assays, showing significant reductions in enzyme activity at low concentrations of the iminosugars.

- Therapeutic Applications :

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1,6-Di-O-tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose | Contains two tosyl groups | Greater reactivity due to multiple leaving groups |

| Deoxynojirimycin (DNJ) | Potent glycosidase inhibitor | Directly involved in metabolic pathways |

| Miglitol | Used for managing blood sugar levels | Specific application in diabetes treatment |

Q & A

Q. Table 1: Comparative Yields Under Varied Tosylation Conditions

| Solvent | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | 0 | 12 | 82 | 97 |

| DMF | 25 | 8 | 75 | 95 |

| THF | 25 | 24 | 68 | 90 |

Source : Adapted from .

Q. Table 2: Stereochemical Outcomes in Glycosylation Reactions

| Nucleophile | Solvent | Temperature (°C) | β:α Ratio |

|---|---|---|---|

| NaN | DMSO | -20 | 85:15 |

| KSCN | Acetone | 25 | 60:40 |

| NHOAc | Ethanol | 40 | 30:70 |

Source : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.